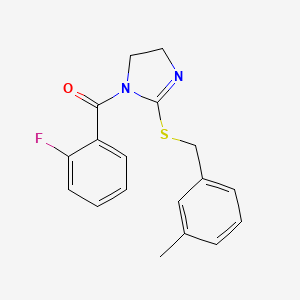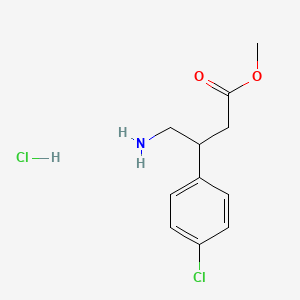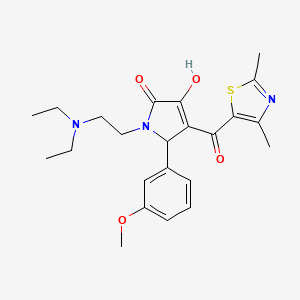![molecular formula C17H13BrN2O2S B2488630 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325471-37-2](/img/structure/B2488630.png)
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing the thiazole moiety, such as "4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide," are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Thiazole derivatives have been synthesized and evaluated for various biological activities, including analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were prepared and characterized by analytical and spectral analyses, showcasing the complexity and creativity in synthetic strategies for such compounds (Raj et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed through techniques like X-ray crystallography and DFT calculations. For example, a related compound was examined to determine its crystalline structure, revealing insights into the arrangement and conformation of molecules in solid state (Demir et al., 2015).
Scientific Research Applications
Synthesis and Reactivity
- The compound is involved in reactions under mildly basic conditions, showing potential for various chemical transformations. In a study, brominated lactone reacted with thioamide to produce unexpected products through an Eschenmoser coupling reaction, indicating the compound's reactivity in organic synthesis (Kammel et al., 2015).
Anticancer Potential
- A derivative of the compound was synthesized and characterized, showing promising properties for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
- Some bioactive derivatives of the compound exhibited in vitro antiproliferative activity, underscoring its potential in cancer research and therapy (Vijaya Raj et al., 2007).
Antimicrobial and Antifungal Applications
- Derivatives of 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and shown to possess significant antifungal and antibacterial activities, suggesting their use in the development of new antimicrobial agents (Narayana et al., 2004).
Radiotracer Development
- The compound's derivatives have been explored in the synthesis of radiotracers for positron emission tomography (PET), demonstrating its utility in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Future Directions
properties
IUPAC Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBKHBTGJLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)
![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)